molecular formula C10H9BrN2 B178427 4-Bromo-1-methyl-5-phenyl-1H-pyrazole CAS No. 105994-77-2

4-Bromo-1-methyl-5-phenyl-1H-pyrazole

Cat. No. B178427
CAS RN: 105994-77-2
M. Wt: 237.1 g/mol
InChI Key: UUUUUDBHEZCADX-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-5-phenyl-1H-pyrazole, also known as 4-bromomethyl-5-phenylpyrazole, is a synthetic organic compound that is used in a wide range of scientific research applications. It is a pyrazole derivative, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. This compound can be synthesized in a variety of ways, and it is known to have a wide range of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

4-Bromo-1-methyl-5-phenyl-1H-pyrazole is a useful reagent for a variety of laboratory experiments. It is a relatively stable compound, and is not prone to decomposition or oxidation. In addition, it is relatively soluble in a variety of organic solvents, and is relatively easy to handle. However, it is important to note that this compound is a potent inhibitor of certain enzymes, and should be used with caution in laboratory experiments.

Future Directions

The potential future directions for 4-bromo-1-methyl-5-phenyl-1H-pyrazole are numerous. One potential future direction involves the development of novel compounds based on the structure of this compound, which could potentially have therapeutic applications. Another potential future direction involves the development of novel fluorescent probes based on the structure of this compound, which could be used for the detection of various biological molecules. In addition, further research could be conducted to investigate the mechanism of action of this compound, as well as to investigate its potential therapeutic applications. Finally,

Scientific Research Applications

4-Bromo-1-methyl-5-phenyl-1H-pyrazole has a wide range of scientific research applications. It has been used as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been used as a substrate for the synthesis of novel pyrazole derivatives with potential therapeutic applications. In addition, it has been used as a reagent in the synthesis of novel compounds with potential therapeutic applications. Furthermore, it has been used in the synthesis of a variety of heterocyclic compounds.

properties

IUPAC Name

4-bromo-1-methyl-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-10(9(11)7-12-13)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUUUDBHEZCADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383699
Record name 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105994-77-2
Record name 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of isomers, 1-methyl-3-phenyl-1H-pyrazole and 1-methyl-5-phenyl-1H-pyrazole (1.0 g, 6.3 mmol) and NBS (1.1 g, 6.3 mmol) are combined in acetonitrile (25 ml), stirred and heated to 70° C. for 1 hr. The solution is concentrated and the crude product is purified by chromatography using a hexane-ethyl acetate gradient (100% hexane to 25% ethyl acetate in hexane) to elute 4-bromo-1-methyl-3-phenyl-1H-pyrazole (504 mg, 34% yield) and 4-bromo-1-methyl-5-phenyl-1H-pyrazole (295 mg, 20% yield), respectively:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

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